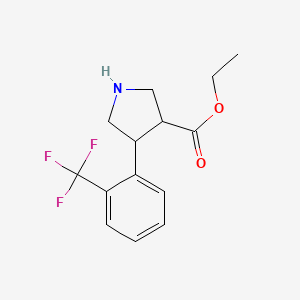

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Beschreibung

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a trifluoromethylphenyl substituent at the 4-position and an ethyl ester group at the 3-position of the pyrrolidine ring. This structure combines the conformational rigidity of the pyrrolidine ring with the electron-withdrawing properties of the trifluoromethyl group, which can influence reactivity, solubility, and biological activity.

Eigenschaften

Molekularformel |

C14H16F3NO2 |

|---|---|

Molekulargewicht |

287.28 g/mol |

IUPAC-Name |

ethyl 4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H16F3NO2/c1-2-20-13(19)11-8-18-7-10(11)9-5-3-4-6-12(9)14(15,16)17/h3-6,10-11,18H,2,7-8H2,1H3 |

InChI-Schlüssel |

LKRKXHQYCFPYBM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1CNCC1C2=CC=CC=C2C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethyl 3-aminocrotonate under acidic conditions to form the corresponding Schiff base, which is then cyclized to yield the pyrrolidine ring . Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .

Analyse Chemischer Reaktionen

Ethyl-4-(2-(Trifluormethyl)phenyl)pyrrolidin-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-(2-(Trifluormethyl)phenyl)pyrrolidin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung bindet an das aktive Zentrum von Enzymen, hemmt deren Aktivität und moduliert so biochemische Pfade. Die Trifluormethylgruppe verstärkt die Bindungsaffinität und Selektivität der Verbindung.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . The trifluoromethyl group enhances the compound’s binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Yield and Complexity : The title compound (21% yield) exhibits a lower synthetic efficiency compared to simpler analogs like compound 211 (72%) and more complex derivatives like 10d (93.4%). This suggests that steric hindrance from the trifluoromethylphenyl group or reaction pathway limitations may impede synthesis .

- Structural Diversity: Derivatives with extended functional groups (e.g., thiazole, urea in 10d) show higher molecular weights (~550 vs.

- Fluorination Effects : The difluoro analog (8 ) and pyridine-based compound (7 ) highlight how fluorination patterns and heterocyclic cores influence physicochemical properties like lipophilicity (XLogP3 = 2.9 for 7 ) and stability .

Spectroscopic and Analytical Data

- ESI-MS : The title compound ([M+1] = 328.2) aligns with its molecular formula, while compound 211 ([M-1] = 249.9) confirms deprotonation under analytical conditions .

- ¹H NMR: For compound 211, diagnostic peaks include aromatic protons (δ 7.27–7.34 ppm) and methyl groups (δ 2.12 ppm), providing insights into electronic environments absent in the title compound’s data .

Biologische Aktivität

Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and potential bioactivity. The molecular formula is , with a molecular weight of approximately 287.28 g/mol. The trifluoromethyl group significantly influences the compound's physicochemical properties, facilitating better membrane permeability and interaction with biological targets.

Research indicates that Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate interacts with specific enzymes and receptors, potentially modulating their activities. The presence of the trifluoromethyl group is hypothesized to enhance these interactions through electronic effects, which may lead to increased metabolic stability and improved pharmacological profiles .

Potential Therapeutic Effects:

- Anti-inflammatory Activity: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Effects: The compound has also shown promise in pain relief applications, although further research is required to confirm these effects.

Comparative Analysis

To understand the uniqueness of Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate, it can be compared with other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-phenylpyrrolidine-3-carboxylate | Lacks trifluoromethyl group | Different physicochemical properties |

| Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate | Contains chlorine instead of trifluoromethyl | Varying lipophilicity |

| Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate | Contains methyl group | Different steric effects compared to trifluoromethyl |

The trifluoromethyl group's presence in Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate imparts distinctive properties such as enhanced bioactivity and metabolic stability compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds containing the trifluoromethyl group. For instance, a study highlighted that the inclusion of a -CF₃ group significantly increased the potency of certain compounds against biological targets, including enzymes involved in neurotransmission and inflammation pathways .

In another study focusing on antibacterial activity, compounds similar in structure demonstrated significant inhibition against various bacterial strains, suggesting that Ethyl 4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate could also possess antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.